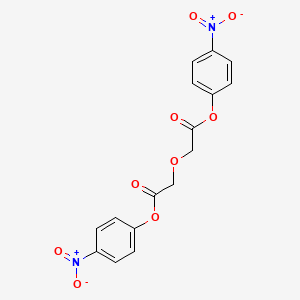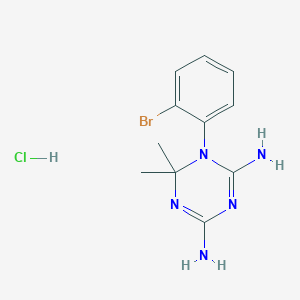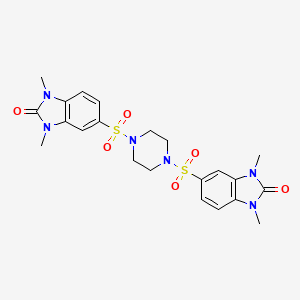![molecular formula C19H19N5O2 B4959002 1-(2,4-dimethylphenyl)-3,5-dimethyl-4-[(E)-(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B4959002.png)
1-(2,4-dimethylphenyl)-3,5-dimethyl-4-[(E)-(3-nitrophenyl)diazenyl]-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-dimethylphenyl)-3,5-dimethyl-4-[(E)-(3-nitrophenyl)diazenyl]-1H-pyrazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as "DMPDNP" and is a member of the family of azo dyes that are widely used in various fields such as food coloring, textiles, and pharmaceuticals. However, this compound has gained significant attention in scientific research due to its unique properties, including its ability to act as a fluorescent probe and its potential as an anti-cancer agent.
Wirkmechanismus
The mechanism of action of DMPDNP as a fluorescent probe for ROS detection involves the oxidation of the compound by ROS, leading to the formation of a highly fluorescent compound. The fluorescence intensity is directly proportional to the amount of ROS present in the cell, making it a reliable indicator of oxidative stress levels. The mechanism of action of DMPDNP as an anti-cancer agent is still under investigation, but preliminary studies suggest that it may act by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
DMPDNP has been shown to have several biochemical and physiological effects, including its ability to act as a fluorescent probe for ROS detection and its potential as an anti-cancer agent. However, the compound has also been shown to have some limitations in lab experiments, including its potential toxicity and limited solubility in aqueous solutions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DMPDNP in lab experiments is its ability to act as a fluorescent probe for ROS detection, making it a valuable tool for studying oxidative stress-related diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. However, the compound has some limitations, including its potential toxicity and limited solubility in aqueous solutions. These limitations may affect the reliability of the results obtained from experiments using DMPDNP.
Zukünftige Richtungen
There are several future directions for research on DMPDNP, including its potential as an anti-cancer agent, its use as a fluorescent probe for ROS detection in live animals, and its application in other fields such as environmental monitoring and food safety. Further studies are needed to elucidate the mechanism of action of DMPDNP as an anti-cancer agent and to determine its potential toxicity and side effects. Additionally, the development of new synthetic methods for DMPDNP may improve its solubility and expand its applications in various fields.
Synthesemethoden
The synthesis of DMPDNP involves the reaction of 2,4-dimethylphenylhydrazine and 3-nitrobenzaldehyde in the presence of acetic acid and ethanol. The reaction leads to the formation of the azo compound, which is then purified using column chromatography. The yield of the reaction is typically around 50%, and the purity of the compound can be confirmed using various analytical techniques such as NMR and HPLC.
Wissenschaftliche Forschungsanwendungen
DMPDNP has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and molecular biology. One of the most significant applications of DMPDNP is as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that are involved in various cellular processes, including cell signaling and apoptosis. However, excessive ROS production can lead to oxidative stress and damage to cellular components such as DNA, proteins, and lipids. DMPDNP can be used to detect ROS in live cells using fluorescence microscopy, making it a valuable tool for studying oxidative stress-related diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
Eigenschaften
IUPAC Name |
[1-(2,4-dimethylphenyl)-3,5-dimethylpyrazol-4-yl]-(3-nitrophenyl)diazene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c1-12-8-9-18(13(2)10-12)23-15(4)19(14(3)22-23)21-20-16-6-5-7-17(11-16)24(25)26/h5-11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBBCDBOVMPJEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C(C(=N2)C)N=NC3=CC(=CC=C3)[N+](=O)[O-])C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-5-[(4-morpholinylamino)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B4958935.png)

![N-(3-chloro-4-methylphenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B4958950.png)

![1-(4-chlorophenyl)-3-[(3-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B4958968.png)
![N-(2-furylmethyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B4958976.png)
![2-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenoxy}acetamide](/img/structure/B4959015.png)
![1-allyl-5-{2-[(4-chlorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4959018.png)

![4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(1-methylhexyl)benzamide](/img/structure/B4959029.png)
![4-[2-(4-bromophenyl)-2-cyanovinyl]benzonitrile](/img/structure/B4959031.png)

![4-(4-fluorophenyl)-1-{[5-(4-nitrophenyl)-2-furyl]methyl}-1,2,3,6-tetrahydropyridine](/img/structure/B4959043.png)
![5-(5-chloro-2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4959050.png)